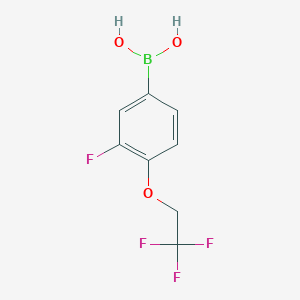

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c10-6-3-5(9(14)15)1-2-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSYYQDRJMHAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660284 | |

| Record name | [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-09-7 | |

| Record name | [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Borylation of Aryl Halides

A common and efficient method involves the palladium-catalyzed borylation of appropriately substituted aryl halides (e.g., aryl bromides or iodides). The synthetic sequence typically includes:

- Starting from 3-fluoro-4-(2,2,2-trifluoroethoxy)aryl halide (usually bromide or iodide).

- Reaction with bis(pinacolato)diboron or other diboron reagents under palladium catalysis.

- Subsequent hydrolysis or acidic workup to convert the boronate ester intermediate to the free boronic acid.

This method benefits from mild conditions and high functional group tolerance, preserving the sensitive trifluoroethoxy substituent.

Lithiation Followed by Boronation

Another approach involves directed ortho-lithiation or halogen-metal exchange on the substituted aromatic ring, followed by quenching with trialkyl borates (e.g., trimethyl borate):

- The 3-fluoro-4-(2,2,2-trifluoroethoxy)benzene derivative is treated with a strong base such as n-butyllithium at low temperature to generate the aryllithium intermediate.

- The intermediate is then reacted with trimethyl borate.

- Acidic hydrolysis yields the boronic acid.

This method requires careful control of temperature and moisture due to the sensitivity of organolithium reagents but allows direct installation of the boronic acid group.

Transition Metal-Catalyzed C–H Borylation

Recent advances in C–H activation chemistry enable direct borylation of aromatic C–H bonds without pre-functionalization:

- Using iridium or rhodium catalysts, the aromatic C–H bond at the desired position (para or meta to substituents) can be selectively borylated.

- This approach can be applied to 3-fluoro-4-(2,2,2-trifluoroethoxy)benzene substrates to yield the boronic acid after appropriate workup.

Though less commonly reported for this specific compound, this method offers a direct and atom-economical route.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Borylation | 3-Fluoro-4-(2,2,2-trifluoroethoxy)aryl halide | Pd catalyst, bis(pinacolato)diboron, base | Mild conditions, functional group tolerance | Requires halogenated precursor |

| Lithiation and Boronation | 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzene | n-BuLi, trimethyl borate, acid workup | Direct boronic acid installation | Sensitive reagents, low temperature required |

| C–H Borylation | 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzene | Ir or Rh catalyst, diboron reagent | Direct, atom-economical | Catalyst cost, regioselectivity challenges |

Research Findings and Considerations

- The trifluoroethoxy substituent enhances solubility and electronic properties, which can influence the reactivity during synthesis and purification steps.

- The fluorine atom at the 3-position affects the acidity and stability of the boronic acid, as well as its coordination behavior in catalytic cycles.

- Boronic acids are prone to forming cyclic anhydrides (boroxines) and esters; thus, isolation often involves stabilizing conditions or conversion to boronate esters for storage and handling.

- The choice of synthetic method depends on the availability of starting materials, scale, and desired purity.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Phenols and quinones.

Reduction: Hydroxylated derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its ability to form stable complexes with various substrates makes it valuable in drug development. Specific applications include:

- Therapeutic Development : Utilized in the synthesis of lactate dehydrogenase inhibitors, which are explored for their potential to combat cancer cell proliferation.

- Biochemical Probes : Acts as a tool for studying enzyme interactions and signaling pathways due to its capacity to bind to diols and proteins .

Organic Synthesis

This compound is instrumental in organic synthesis, particularly in Suzuki-Miyaura coupling reactions where it acts as a nucleophile. The planar trigonal B(OH) moiety facilitates the reaction by attacking electrophilic carbon centers in aryl or vinyl halides .

Material Science

The compound's unique electronic properties allow it to be utilized in the development of advanced materials:

- Microparticles for Analytical Methods : Employed in creating microparticles that enhance analytical techniques through improved signal detection and separation technologies.

- Polymers for Drug Delivery : Incorporated into polymeric systems designed for controlled release of therapeutic agents, including insulin.

Case Study 1: Development of Anticancer Agents

In research focusing on anticancer therapies, this compound was integrated into compounds that inhibit lactate dehydrogenase. These compounds showed promising results in reducing tumor growth in preclinical models, demonstrating the compound’s potential as a lead structure for drug development.

Case Study 2: Protein Interaction Studies

Studies have shown that this boronic acid derivative can effectively label proteins through covalent interactions with diols present in glycoproteins. This application is crucial for protein purification and quantification techniques used in biochemical research .

Mecanismo De Acción

The mechanism of action of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid in chemical reactions involves the interaction of its boronic acid group with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the halide substrate . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Substituent Analysis

The unique combination of 3-fluoro and 4-trifluoroethoxy groups distinguishes this compound from analogs. Key structural comparisons include:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The 3-fluoro and 4-trifluoroethoxy groups in the target compound create a strong electron-deficient aromatic ring, enhancing its reactivity in Suzuki-Miyaura couplings compared to analogs with fewer EWGs (e.g., 3-fluorophenylboronic acid, MW 139.93 ).

- Steric Hindrance: The trifluoroethoxy group introduces moderate steric bulk, which may reduce reaction rates compared to smaller substituents (e.g., 4-ethoxy groups) but improves selectivity in coupling with hindered aryl halides .

Hazard and Stability Profiles

- Toxicity: The target compound’s trifluoroethoxy group may contribute to higher toxicity (H302, H312, H332) compared to non-fluorinated analogs like 4-carboxyphenylboronic acid (H302 only ).

- Stability: Fluorinated boronic acids generally exhibit greater hydrolytic stability than their non-fluorinated counterparts due to reduced electron density at the boron center .

Research Findings and Data

Pharmacological Relevance

- Bioavailability: The trifluoroethoxy group enhances blood-brain barrier penetration in CNS-targeting drugs, a property less pronounced in analogs with methoxy or hydroxy groups .

Actividad Biológica

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid (CAS No. 947533-09-7) is an organoboron compound known for its unique structural features that enhance its biological activity. With a molecular formula of C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol, this compound is characterized by the presence of both fluorine and a trifluoroethoxy group, which significantly influence its chemical reactivity and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₇BF₄O₃

- Molecular Weight : 237.94 g/mol

- IUPAC Name : [3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid

- InChI Key : DPSYYQDRJMHAGP-UHFFFAOYSA-N

The trifluoroethoxy group enhances the compound's lipophilicity compared to other boronic acids, which may contribute to its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid moiety allows the compound to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in drug design and development. This interaction is particularly relevant in the context of enzyme inhibition and molecular recognition processes .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of boronic acids, including this compound. These compounds exhibit varying degrees of effectiveness against bacterial strains such as Escherichia coli and Bacillus cereus. In vitro assays have shown promising results, indicating that modifications in the structure can enhance antibacterial potency .

Anticancer Potential

Boronic acids are recognized for their potential as anticancer agents. The unique structural characteristics of this compound may allow it to act as a proteasome inhibitor, which is crucial for cancer cell cycle regulation. Research has indicated that compounds with similar structures can halt the progression of cancer cells at specific cell cycle phases, leading to growth inhibition .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antibacterial | Escherichia coli, Bacillus cereus | Effective in vitro against Gram-negative bacteria |

| Anticancer | Various cancer cell lines | Potential proteasome inhibition; growth inhibition observed |

| Enzyme Inhibition | Various enzymes | Forms reversible covalent bonds with diols |

Case Studies and Research Findings

- Antibacterial Studies :

- Anticancer Research :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, and how can they be addressed methodologically?

- Synthetic Challenges :

- Regioselectivity : Introducing the trifluoroethoxy group at the para-position of the fluorophenyl ring requires precise control to avoid side reactions.

- Boronic Acid Stability : Boronic acids are prone to protodeboronation under acidic or oxidative conditions, necessitating anhydrous and inert environments during synthesis .

- Methodological Solutions :

- Protecting Group Strategies : Use of pinacol esters (e.g., pinacol boronate intermediates) to stabilize the boronic acid moiety during synthesis .

- Suzuki-Miyaura Coupling : Employ palladium-catalyzed cross-coupling to install aryl groups while preserving the trifluoroethoxy substituent .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₈BF₄O₃) and exact mass (calc. 258.0463) .

- ¹⁹F NMR Spectroscopy : Identify fluorine environments (e.g., CF₃ from trifluoroethoxy group δ ≈ -75 ppm; aromatic F δ ≈ -110 ppm) .

- HPLC-PDA : Detect impurities at thresholds <1 ppm, as recommended for boronic acid derivatives in pharmaceutical contexts .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in Suzuki-Miyaura couplings?

- Approaches :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the B–C bond to assess protodeboronation risks. Studies on similar fluorophenylboronic acids show BDEs ~65–70 kcal/mol .

- AutoDock4 : Model interactions with palladium catalysts to optimize ligand design for coupling efficiency .

- Key Parameters :

- Electron-Withdrawing Effects : The trifluoroethoxy group enhances electrophilicity of the boron center, accelerating transmetallation but increasing hydrolysis susceptibility .

Q. How can trace impurities (e.g., des-fluoro or de-trifluoroethoxy byproducts) be detected and quantified?

- Advanced Analytical Workflows :

- LC-MS/MS with MRM : Use multiple reaction monitoring (e.g., m/z transitions for parent ion 258 → 212 [loss of CF₃CH₂O]) with a limit of detection (LOD) <0.1 ppm .

- Isotopic Pattern Analysis : Leverage boron’s natural isotopic abundance (¹⁰B:¹¹B = 1:4) to distinguish target compounds from impurities .

Q. What is the compound’s potential in drug discovery, particularly as a kinase inhibitor or proteolysis-targeting chimera (PROTAC) warhead?

- Structure-Activity Relationship (SAR) Insights :

- Kinase Binding : The trifluoroethoxy group enhances hydrophobic interactions with ATP-binding pockets, as seen in analogs like PF-06465469 .

- PROTAC Applications : Boronic acids enable covalent binding to E3 ligases (e.g., cereblon), though fluorine substitution may alter binding kinetics .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinities to target proteins (KD values in nM range) .

Critical Analysis of Contradictions

- Stability in Aqueous Media : reports decomposition at 243–248°C, while suggests hydrolysis susceptibility at room temperature. This discrepancy highlights the need for real-time stability studies under varying pH and temperature conditions.

- Synthetic Yields : Pinacol-protected intermediates ( ) claim >95% purity, but notes <1 ppm impurity thresholds for pharmaceutical applications, implying rigorous post-synthesis purification (e.g., preparative HPLC).

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.